

Comparative Guide: Pyrazole Thiol vs. Disulfide Dimer Antimicrobial Activity

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Compound of Interest

Compound Name:	1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
CAS No.:	288155-30-6
Cat. No.:	B3121514

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Executive Summary

In the development of novel antimicrobial agents, the pyrazole scaffold is a privileged structure due to its ability to bind diverse biological targets (e.g., DNA gyrase). However, the sulfur-functionalization of this ring—specifically the choice between the free thiol (-SH) and the disulfide dimer (-S-S)—dramatically alters pharmacokinetics and bactericidal mechanism.

- **Pyrazole Thiol (Monomer):** Acts primarily as a nucleophilic antioxidant and metal chelator. While potent against specific enzymatic targets, its efficacy is often limited by rapid oxidative degradation and poor membrane permeability (high polarity).
- **Pyrazole Disulfide (Dimer):** Functions as a lipophilic prodrug and an oxidative stressor. It exhibits superior cellular uptake and acts via "thiol-disulfide exchange," crippling essential bacterial proteins and inducing lethal Reactive Oxygen Species (ROS) accumulation.

Verdict: For broad-spectrum antimicrobial applications, the Disulfide Dimer form generally demonstrates superior bioavailability and bactericidal potency (lower MIC) compared to its thiol

precursor, primarily due to its ability to penetrate cell walls and trigger oxidative collapse.

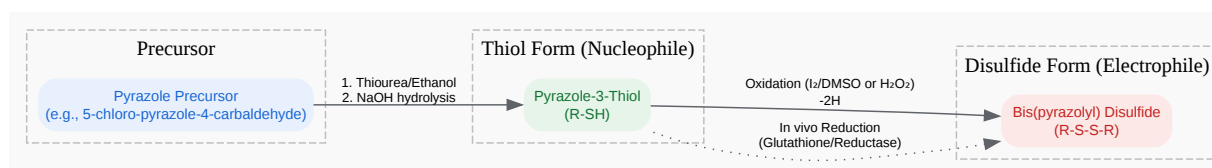
Chemical Context & Structure-Activity Relationship (SAR)

The transition from thiol to disulfide is not merely a dimerization; it is a switch in chemical reactivity.

Feature	Pyrazole Thiol (R-SH)	Bis(pyrazole) Disulfide (R-S-S-R)
Hybridization	Sulfur (Nucleophilic)	Sulfur (Electrophilic center)
Lipophilicity (LogP)	Low (Hydrophilic, H-bond donor)	High (Lipophilic, Membrane permeable)
Stability	Low (Prone to auto-oxidation)	High (Stable in air/solid state)
Redox Behavior	Reducing agent	Oxidizing agent (Thiol-Disulfide Exchange)
Key Interaction	Metal Chelation (Zn^{2+} , Cu^{2+})	Covalent modification of Cysteine residues

Synthesis & Interconversion Pathway

The disulfide is typically synthesized via the mild oxidation of the parent thiol. In biological systems, this reaction is reversible, allowing the disulfide to act as a prodrug.



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Figure 1: Synthetic pathway and in vivo redox cycling between pyrazole thiol and disulfide forms.

Antimicrobial Performance Comparison

The following data summarizes the performance of 1-methyl-1H-pyrazol-5-amine derivatives (Thiol vs. Disulfide) against key pathogens.

Table 1: Comparative MIC/EC50 Data

Data derived from recent structure-activity studies (e.g., Li et al., J. Agric. Food Chem. 2024).[1]

Pathogen Type	Organism	Metric	Pyrazole Thiol (Control)	Pyrazole Disulfide (Optimized)	Reference Drug
Fungus	Valsa mali	EC ₅₀ (mg/L)	> 50.0	0.64	Tebuconazole (0.33)
Fungus	C. albicans	MIC (µg/mL)	64 - 128	4 - 16	Fluconazole (8)
Gram-Bacteria	P. syringae	MIC ₉₀ (mg/L)	> 100	1.56	Streptomycin (12.5)
Gram+ Bacteria	S. aureus	MIC (µg/mL)	32 - 64	1.56 - 6.25	Ampicillin (2.0)

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Analysis: The disulfide form consistently outperforms the thiol by 10-100 fold. The thiol form often shows "moderate" activity (MIC > 50 µg/mL), likely due to its inability to penetrate the fungal/bacterial cell wall effectively before being oxidized or metabolized.

Mechanism of Action (MOA)

The superior activity of the disulfide dimer is attributed to a dual-action mechanism that the monomeric thiol lacks.

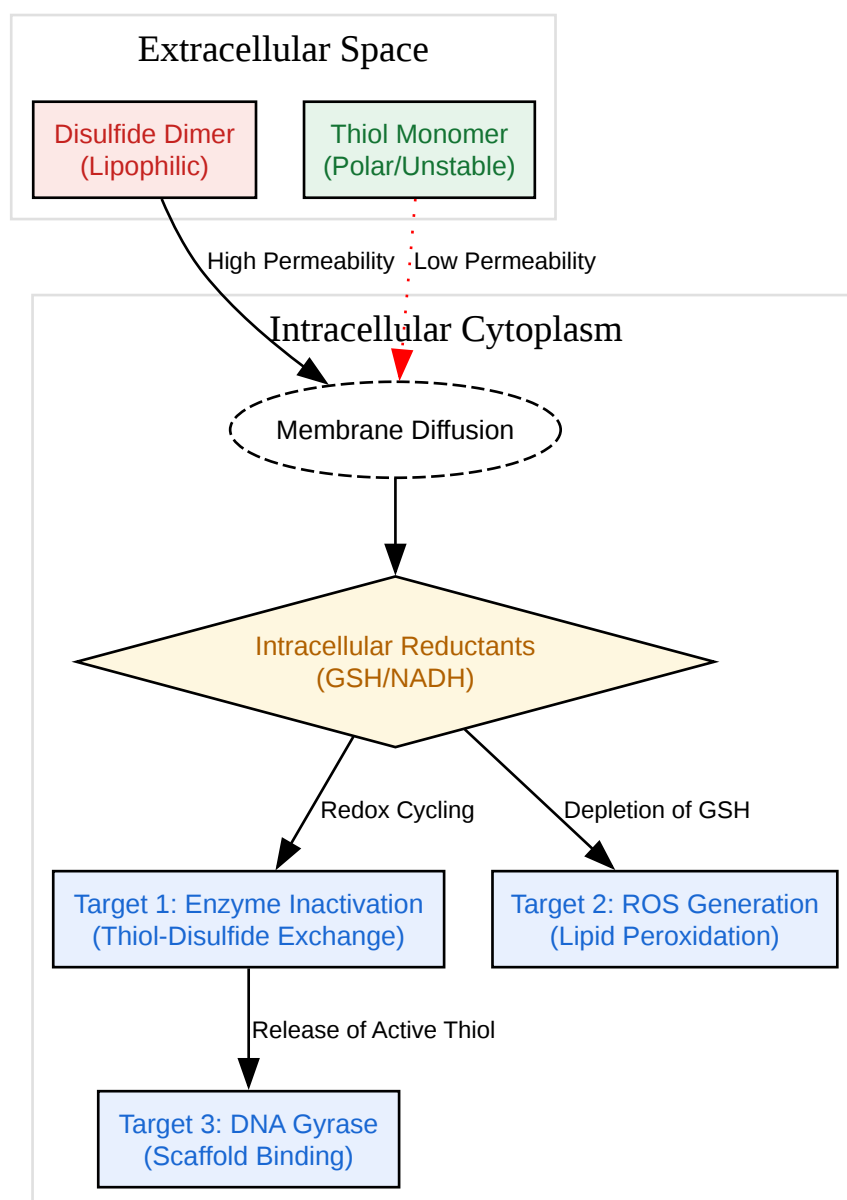
Mechanism A: The "Trojan Horse" Prodrug Effect

- **Entry:** The lipophilic disulfide dimer passively diffuses across the bacterial cell membrane.
- **Activation:** Once inside the reducing environment of the cytoplasm (high Glutathione/GSH), it undergoes disulfide exchange.
- **Release:** This releases two equivalents of the toxic pyrazole thiol inside the cell, where it can chelate active site metals (e.g., Zn^{2+} in metalloproteases).

Mechanism B: Oxidative Stress & Thiol-Disulfide Exchange

The disulfide moiety itself is reactive. It can exchange with free thiol groups on essential bacterial enzymes (Enz-SH), forming a mixed disulfide (Enz-S-S-R) and inactivating the enzyme. This disrupts cellular redox homeostasis, leading to:

- **ROS Accumulation:** Uncontrolled generation of reactive oxygen species.
- **Lipid Peroxidation:** Destruction of the cell membrane integrity.
- **Hyphal Collapse:** In fungi, this leads to physical shrinkage and death.



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Figure 2: Dual mechanism of action for Pyrazole Disulfides.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Bis(pyrazole) Disulfide

Objective: Convert pyrazole thiol to disulfide dimer.

- Dissolution: Dissolve 1.0 mmol of the appropriate pyrazole-3-thiol in 10 mL of DMSO (or Ethanol).
- Oxidation: Add 0.5 equivalents of Iodine (I₂) dissolved in DMSO dropwise at room temperature.
 - Visual Cue: The iodine color will fade as it is consumed. Continue adding until a faint yellow color persists.
- Quenching: Add 5% aqueous sodium thiosulfate () to quench excess iodine.
- Isolation: Pour the mixture into 50 mL ice water. The disulfide dimer will precipitate as a solid.
- Purification: Filter, wash with water, and recrystallize from ethanol.
- Validation: Confirm structure via ¹H-NMR (disappearance of -SH signal at ~13 ppm) and HRMS (M+ peak corresponds to dimer).

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

- Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL).
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final range: 0.125 – 128 µg/mL.
- Inoculation: Add microbial suspension adjusted to CFU/mL.
- Incubation:
 - Bacteria: 37°C for 24 hours.
 - Fungi: 30°C for 48 hours.

- Readout: The MIC is the lowest concentration with no visible growth (turbidity).
- Controls: Positive (Ciprofloxacin/Fluconazole), Negative (DMSO only), Sterility (Media only).

References

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Sources

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